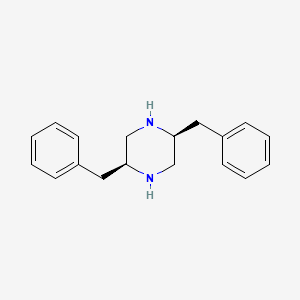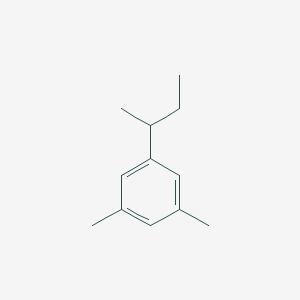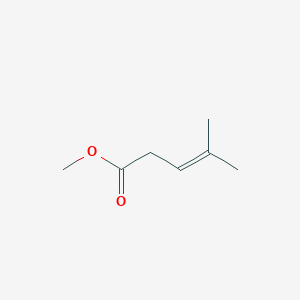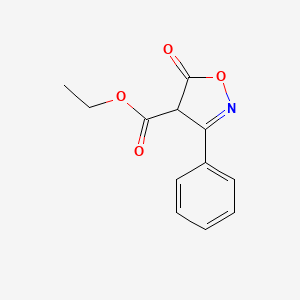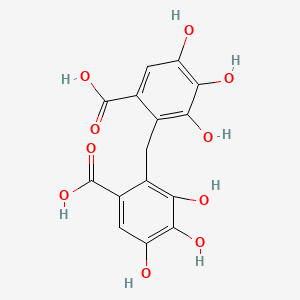
Methylenedigallic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylenedigallic acid is an organic compound with the molecular formula C15H12O10 and a molecular weight of 352.25 g/mol It is known for its unique structure, which includes multiple hydroxyl groups and aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methylenedigallic acid can be synthesized through various chemical reactions involving the condensation of gallic acid derivatives. One common method involves the reaction of gallic acid with formaldehyde under acidic conditions, leading to the formation of this compound. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the condensation process.
Industrial Production Methods: In industrial settings, this compound can be produced using high-performance liquid chromatography (HPLC) techniques. The separation and purification of this compound are achieved using reverse-phase HPLC columns with a mobile phase containing acetonitrile, water, and phosphoric acid . This method ensures high purity and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Methylenedigallic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups in the compound to hydroxyl groups.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives.
Applications De Recherche Scientifique
Methylenedigallic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: this compound exhibits antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and antimicrobial properties.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methylenedigallic acid involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, this compound can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. Its antimicrobial activity is linked to its ability to disrupt microbial cell membranes and inhibit the growth of pathogens .
Comparaison Avec Des Composés Similaires
Methylenedigallic acid can be compared to other similar compounds, such as:
Gallic Acid: Both compounds share a similar structure, but this compound has additional methylene bridges, enhancing its stability and reactivity.
Ellagic Acid: This compound is another derivative of gallic acid with similar antioxidant properties but differs in its molecular structure and biological activities.
Tannic Acid: Tannic acid is a polyphenol with multiple gallic acid units, exhibiting similar but more complex chemical behavior compared to this compound .
Propriétés
Numéro CAS |
552-21-6 |
|---|---|
Formule moléculaire |
C15H12O10 |
Poids moléculaire |
352.25 g/mol |
Nom IUPAC |
2-[(6-carboxy-2,3,4-trihydroxyphenyl)methyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C15H12O10/c16-8-2-6(14(22)23)4(10(18)12(8)20)1-5-7(15(24)25)3-9(17)13(21)11(5)19/h2-3,16-21H,1H2,(H,22,23)(H,24,25) |
Clé InChI |
HEFYRPDDQCAYRU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)O)O)CC2=C(C(=C(C=C2C(=O)O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


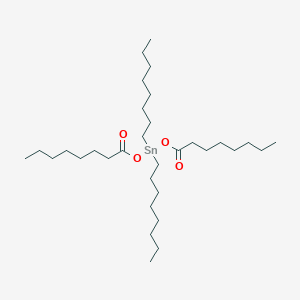
![(3S)-4-hydroxy-6-methoxyspiro[1,2-dihydroindene-3,4'-cyclohex-2-ene]-1'-one](/img/structure/B14747688.png)
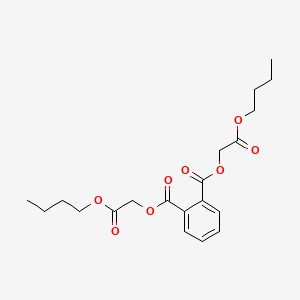

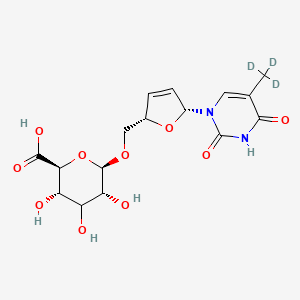




![[30]Annulene](/img/structure/B14747734.png)
